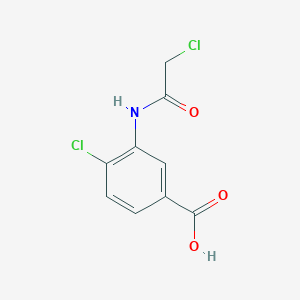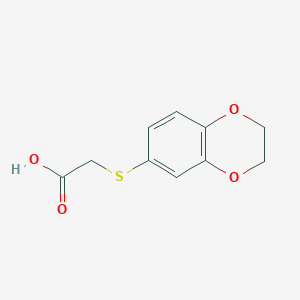![molecular formula C13H17ClN2O3S B6143173 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 554424-71-4](/img/structure/B6143173.png)
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the CAS Number: 554424-71-4 . It has a molecular weight of 316.81 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O3S/c1-10(14)13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . Unfortunately, specific physical and chemical properties like density, boiling point, and melting point were not found in the retrieved data.Scientific Research Applications
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of heterocyclic compounds, the synthesis of peptides and proteins, and the synthesis of various other organic molecules. Additionally, this compound has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and antiviral agents.
Mechanism of Action
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a nucleophilic reagent, which means that it is capable of forming covalent bonds with other molecules. This is due to the presence of a highly reactive chlorine atom in the molecule, which is capable of forming covalent bonds with other molecules. When this compound reacts with other molecules, it can form covalent bonds with them, leading to the formation of new molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been found to possess antifungal and antiviral properties. It has also been found to possess anti-inflammatory activities, and it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, and it can be used to synthesize a wide range of compounds. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.
Future Directions
The future of 2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is promising, as it has a wide range of potential applications. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, heterocyclic compounds, peptides, and proteins. Additionally, it can be used in the synthesis of various other organic molecules, such as amino acids, amines, and other organic molecules. Furthermore, it has potential applications in the areas of medicinal chemistry, drug discovery, and drug development. Finally, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
Synthesis Methods
2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide can be synthesized in a variety of ways, including the reaction of pyrrolidine-1-sulfonyl chloride with 2-chloro-N-propionamide. The reaction is typically carried out in an aqueous medium, such as water or an aqueous solution of sodium hydroxide, at a temperature of approximately 100 °C. The reaction proceeds via a nucleophilic substitution, which results in the formation of this compound.
properties
IUPAC Name |
2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10(14)13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBGUAOLYUXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)


![3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143147.png)


![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)
![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)
![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)